molecular formula C16H12N4 B15160438 [6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile CAS No. 778583-98-5

[6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile

Katalognummer: B15160438
CAS-Nummer: 778583-98-5
Molekulargewicht: 260.29 g/mol
InChI-Schlüssel: VYLOSJPNTKJLBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile is a complex organic compound with a unique structure that combines an imidazolidine ring with a naphthalene moiety and a propanedinitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions to form the imidazolidine ring, followed by the introduction of the naphthalene moiety and the propanedinitrile group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

[6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biological targets to understand its potential as a therapeutic agent.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials with unique properties. Its structural features can be exploited to create polymers, coatings, and other materials with specific functionalities.

Wirkmechanismus

The mechanism of action of [6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of an imidazolidine ring, a naphthalene moiety, and a propanedinitrile group. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound for research and industrial use.

Eigenschaften

CAS-Nummer

778583-98-5

Molekularformel

C16H12N4

Molekulargewicht

260.29 g/mol

IUPAC-Name

2-(6-imidazolidin-2-ylidenenaphthalen-2-ylidene)propanedinitrile

InChI

InChI=1S/C16H12N4/c17-9-15(10-18)13-2-1-12-8-14(4-3-11(12)7-13)16-19-5-6-20-16/h1-4,7-8,19-20H,5-6H2

InChI-Schlüssel

VYLOSJPNTKJLBM-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(=C2C=CC3=CC(=C(C#N)C#N)C=CC3=C2)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.